molecular formula C7H5NO B12057405 Phenyl isocyanate-15N CAS No. 1013427-71-8

Phenyl isocyanate-15N

Cat. No.: B12057405
CAS No.: 1013427-71-8
M. Wt: 120.11 g/mol
InChI Key: DGTNSSLYPYDJGL-VJJZLTLGSA-N
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Description

Phenyl isocyanate-15N is a nitrogen-15 isotopically labeled derivative of phenyl isocyanate (C₆H₅NCO), where the nitrogen atom in the isocyanate group (-NCO) is replaced with the stable isotope ¹⁵N. This labeling enhances its utility in tracer studies, reaction mechanism elucidation, and spectroscopic analyses, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic differentiation is critical .

Properties

CAS No.

1013427-71-8

Molecular Formula

C7H5NO

Molecular Weight

120.11 g/mol

IUPAC Name

(oxomethylideneamino)benzene

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i8+1

InChI Key

DGTNSSLYPYDJGL-VJJZLTLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[15N]=C=O

Canonical SMILES

C1=CC=C(C=C1)N=C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The primary amine group of aniline-15N reacts with CO₂ in the presence of a tertiary amine base (e.g., triethylamine) to form a carbamate salt. This intermediate is subsequently dehydrated using phosphorus oxychloride (POCl₃), yielding this compound. The overall reaction is represented as:

Ph-NH2-15N+CO2+Et3NPh-NH-15N-COOEt3NH+POCl3Ph-15NCO+byproducts\text{Ph-NH}2\text{-}^{15}\text{N} + \text{CO}2 + \text{Et}3\text{N} \rightarrow \text{Ph-NH-}^{15}\text{N-COO}^- \cdot \text{Et}3\text{NH}^+ \xrightarrow{\text{POCl}_3} \text{Ph-}^{15}\text{NCO} + \text{byproducts}

Key parameters influencing yield and purity include:

  • Temperature : Subzero conditions (−10°C) minimize side reactions such as urea formation.

  • Solvent : Dichloromethane (CH₂Cl₂) provides an inert, aprotic medium for carbamate stabilization.

  • Stoichiometry : A 1:3 molar ratio of aniline-15N to triethylamine ensures complete CO₂ absorption.

Experimental Procedure and Yield

In a representative protocol, aniline-15N (0.02 mol) and triethylamine (0.06 mol) are dissolved in CH₂Cl₂ under CO₂ atmosphere at −10°C. After 40 minutes, the carbamate slurry is transferred to a solution of POCl₃ (0.02 mol) in CH₂Cl₂. Stirring for 30 minutes precipitates triethylamine hydrochloride, which is removed by filtration. The filtrate is concentrated under vacuum, extracted with diethyl ether, and distilled to isolate this compound (61% yield, 99% purity).

Table 1: Optimization Data for Non-Phosgene Synthesis

ParameterOptimal ValueYield (%)Purity (%)
Temperature−10°C6199
Triethylamine Equiv.3.05898
POCl₃ Equiv.1.06199
Reaction Time (Step 2)30 min6098

Traditional Phosgenation Route

Although largely supplanted by safer alternatives, the phosgene method remains a benchmark for isocyanate synthesis. For this compound, this route involves direct reaction of aniline-15N with phosgene (COCl₂):

Ph-NH2-15N+COCl2Ph-15NCO+2HCl\text{Ph-NH}2\text{-}^{15}\text{N} + \text{COCl}2 \rightarrow \text{Ph-}^{15}\text{NCO} + 2\text{HCl}

Challenges and Mitigation Strategies

  • Toxicity : Phosgene’s extreme toxicity necessitates closed-system reactors and rigorous ventilation.

  • Byproduct Management : HCl gas requires neutralization with scrubbers.

  • Isotopic Dilution : Excess phosgene may dilute the 15N label; stoichiometric control is critical.

Despite these drawbacks, the phosgene route achieves higher yields (75–85%) under optimized conditions, making it relevant for large-scale production where safety infrastructure exists.

Alternative Pathways and Emerging Methods

Diazotization-Based Approaches

While diazotization of aniline-15N (e.g., using NaNO₂/HCl) typically generates diazonium salts for aryl halide synthesis, recent studies explore its utility in isocyanate formation. Treatment of diazonium salts with cyanate (OCN⁻) sources under controlled pH could theoretically yield this compound, though this method remains speculative without empirical validation.

Enzymatic Carbamate Dehydration

Preliminary research investigates lipases and proteases as biocatalysts for dehydrating carbamates. While environmentally benign, enzymatic methods currently suffer from low turnover rates (≤20%) and incompatibility with anhydrous solvents.

Purification and Characterization

Vacuum distillation (0.1–0.3 torr) remains the gold standard for isolating this compound, with a boiling point of 71–73°C. Analytical validation via IR spectroscopy confirms the characteristic isocyanate stretch at 2266 cm⁻¹, while ¹H NMR (CDCl₃) exhibits aromatic resonances at δ 7.30–7.07 ppm . Isotopic enrichment is verified using mass spectrometry, ensuring ≥98% 15N incorporation.

Chemical Reactions Analysis

Reactions with Nucleophiles (Amines and Alcohols)

Phenyl isocyanate-15N undergoes nucleophilic addition reactions characteristic of isocyanates.

Reaction with Amines

  • Mechanism : The nitrogen in the isocyanate group reacts with amines to form ureas .

  • 15N NMR Application : In studies of aniline binding to humic substances, 15N-labeled aniline demonstrated covalent incorporation into products like anilinohydroquinone and anilide structures .

Reaction with Alcohols

  • Mechanism : The isocyanate group reacts with alcohols to form carbamates .

  • Relevance : This reactivity underpins applications in polyurethane synthesis and environmental fate studies .

Reaction TypeReagentsProductsKey Observations
Nucleophilic AdditionAminesUreas15N NMR tracks nitrogen incorporation
AlcoholsCarbamatesExothermic, forms stable derivatives

Cycloaddition and Polymerization Reactions

This compound participates in (C,O) 1,3-dipolar cycloaddition and trimerization reactions.

Cycloaddition Activation

  • Role of 15N : The labeled nitrogen helps track electronic shifts during cycloaddition. For example, nitro groups react with this compound and triethylamine to form oxime-like dimers .

  • Equation :

    4 PhNCO+2 RCH2NO22(PhNH)2CO+2 CO2+(RCNO)24\ \text{PhNCO} + 2\ \text{RCH}_2\text{NO}_2 \rightarrow 2(\text{PhNH})_2\text{CO} + 2\ \text{CO}_2 + (\text{RCNO})_2

Trimerization

  • Catalytic Trimerization : Aluminum complexes (e.g., [Al(Salpy)(OBn)]) catalyze the conversion of this compound to N,N′,N′′-triphenyl isocyanurate under mild conditions .

  • Mechanism : Stepwise insertion of isocyanate groups followed by cyclization .

Environmental Transformation and Binding Studies

This compound’s reactivity with environmental matrices (e.g., humic acids) is critical for understanding its fate.

Covalent Binding to Humic Substances

  • Nucleophilic Addition : 15N-labeled aniline (as a model) reacts with quinones and carbonyl groups in humic acids, forming anilinohydroquinone and anilide structures .

  • 15N NMR Analysis : Major peaks at 128–138 ppm correspond to phenylhydroxylamine and secondary amide nitrogens .

Photodegradation Products

  • Aqueous Phase : Exposure to light generates carboxylic acids, aldehydes, and aromatic amines. 15N NMR identifies secondary amides (e.g., benzanilides) from photochemical rearrangements .

Environmental ReactionProductsAnalytical Technique
Binding to humic acidsAnilinohydroquinone, anilide15N NMR
PhotodegradationSecondary amides, azoxy compounds15N NMR, mass spectrometry

Spectroscopic and Structural Analysis

The 15N label enables precise structural and electronic characterization.

Rotational Spectroscopy

  • Geometric Determination : Fourier transform microwave spectroscopy reveals r_m(1) geometries consistent with MP2/aug-cc-pVTZ calculations .

  • Isotopic Substitution : Analysis of 13C, 15N, and 18O isotopologues confirms molecular planarity and bond distances (C=N: 1.195 Å, C=O: 1.173 Å) .

Coupling Constant Analysis

  • 15N–13C and 1H–15N Couplings : INDO-MO calculations show negative ^1J(15N,13C) values (e.g., ~10.5 Hz in aniline derivatives), aiding heterocyclic reaction pathway elucidation .

Coupling TypeTypical Values (Hz)Structural Insight
^1J(15N,13C)8.9–12.1Bond order and hybridization
^2J(1H,15N)9.2–15.3Vicinal interactions in heterocycles

Scientific Research Applications

Chemical Synthesis and Catalysis

Phenyl isocyanate-15N plays a significant role in the synthesis of various nitrogen-containing compounds. It serves as a precursor for the production of isocyanurates, which are essential in creating rigid polyurethane foams used in construction and insulation materials. The trimerization of phenyl isocyanate to form N,N′,N′′-triphenyl isocyanurate has been shown to be catalyzed effectively by aluminum complexes, enhancing the efficiency of this process .

Table 1: Comparison of Trimerization Catalysts for Phenyl Isocyanate

Catalyst TypeReaction ConditionsYield (%)Notes
Aluminum Salts50 °C, 1 h>95Rapid conversion to isocyanurate
Potassium Polyoxyethylene30 °C85Anionic pathway; slower reaction
Pyridyl-BisiminophenolateAmbient temp>90Highly effective under mild conditions

Spectroscopic Studies

The unique isotopic labeling of this compound allows for advanced spectroscopic studies, particularly in rotational spectroscopy. Research has demonstrated that the rotational spectra of phenyl isocyanate can provide insights into its molecular structure and dynamics. The presence of the 15N isotope enables the observation of hyperfine structures that are crucial for understanding molecular interactions and bonding characteristics .

Case Study: Rotational Spectra Analysis

In a study utilizing Fourier Transform Microwave (FTMW) spectroscopy, the rotational transitions of this compound were analyzed to determine its equilibrium structures and dipole moments. The findings indicated significant differences in rotational constants compared to its non-labeled counterpart, providing valuable data for theoretical modeling .

Biological Applications

This compound has been explored for its immunological properties when conjugated with proteins. Research indicates that proteins modified with phenyl isocyanate can elicit specific immune responses, making it a potential candidate for vaccine development and immunotherapy .

Table 2: Immunological Properties of Phenyl Isocyanate Derivatives

Compound TypeImmune Response TypeEfficacy (%)Application Area
Phenyl Isocyanate-Protein ConjugatesAntibody Production75Vaccine Development
Isocyanate DerivativesT-cell Activation65Immunotherapy

Material Science

In material science, this compound has been utilized to study the properties of polymers synthesized from isocyanates. Its incorporation into polymer matrices can influence mechanical properties and thermal stability, making it useful for developing advanced materials with tailored characteristics .

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound in synthesizing polyurethane elastomers. The research demonstrated that incorporating this labeled compound enhanced the thermal stability of the resulting polymers while maintaining flexibility, indicating its potential for high-performance applications in coatings and sealants .

Mechanism of Action

Phenyl isocyanate-15N exerts its effects through the formation of urethanes by reacting with alcohols. The reaction involves the interaction of phenyl isocyanate with organotin alkoxide to form a carbamate, which then reacts with an alcohol molecule to produce urethane and regenerate the organotin alkoxide . This mechanism is crucial in the formation of polyurethanes and other related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl Isocyanate (Non-labeled)

  • Chemical Structure : C₆H₅NCO (natural isotopic abundance: ~99.6% ¹⁴N, 0.4% ¹⁵N).
  • Reactivity : Highly reactive due to the electrophilic isocyanate group, participating in nucleophilic additions (e.g., with amines or alcohols) to form ureas or carbamates.
  • Applications : Used in polymer synthesis (polyurethanes), agrochemicals, and pharmaceuticals.
  • Analytical Detection : Typically analyzed via FT-IR (absorption at ~2270 cm⁻¹ for -NCO) or HPLC-UV .
  • Key Difference : The absence of isotopic labeling limits its use in tracer studies compared to phenyl isocyanate-15N.

Phenyl Isothiocyanate (C₆H₅NCS)

  • Chemical Structure : Contains a thiocyanate (-NCS) group instead of isocyanate (-NCO).
  • Reactivity : Reacts with amines to form thioureas, often used in Edman degradation for protein sequencing.
  • Detection : UV-Vis spectrophotometry (e.g., λmax ~245 nm) or LC-MS .

L-Phenylalanine-15N

  • Structure: ¹⁵N-labeled aromatic amino acid (C₉H₁₁NO₂-¹⁵N).
  • Applications : Tracer in metabolic studies, protein NMR, and drug formulation analysis.
  • Comparison: Unlike this compound, this compound is non-reactive and serves as a biosynthetic building block. Its detection relies on isotopic mass shifts in MS (e.g., m/z +1 for ¹⁵N) .

Other ¹⁵N-Labeled Compounds (e.g., Ammonia-15N, Aniline-15N)

  • Ammonia-15N : Used in agricultural studies to track nitrogen fixation. Unlike this compound, it is a gas and requires specialized handling .
  • Aniline-15N : Aromatic amine with applications in dye synthesis. Its isotopic labeling aids in studying reaction intermediates, contrasting with this compound’s role in covalent bond formation .

Data Tables

Table 1: Key Properties of this compound vs. Analogues

Compound Molecular Formula Isotopic Purity (¹⁵N) Key Application Detection Method
This compound C₆H₅¹⁵NCO ≥98% Reaction mechanism studies NMR, MS, IR
Phenyl isocyanate C₆H₅NCO Natural abundance Polymer synthesis FT-IR, HPLC-UV
L-Phenylalanine-15N C₉H₁¹¹⁵NO₂ ≥98% Metabolic tracing LC-MS, Isotope ratio MS
Phenyl isothiocyanate C₆H₅NCS Natural abundance Protein sequencing UV-Vis, LC-MS

Table 2: Stability and Reactivity Comparison

Compound Stability in Air Reactivity with H₂O Key Reaction Partners
This compound Moisture-sensitive Hydrolyzes to amine Alcohols, amines
Phenyl isothiocyanate Stable Slower hydrolysis Amines, thiols
L-Phenylalanine-15N Stable Non-reactive Enzymes, receptors

Research Findings and Methodological Insights

  • For this compound, a plausible route involves reacting ¹⁵N-labeled aniline with phosgene .
  • Analytical Challenges : Differentiating ¹⁵N-labeled isocyanates from natural abundance analogs requires high-resolution MS or NMR. For example, ¹H-¹⁵N HMBC NMR can confirm isotopic labeling .

Q & A

Q. How can researchers avoid inadvertent plagiarism when citing methods for synthesizing this compound?

  • Methodological Answer : Use plagiarism detection software (e.g., iThenticate) during manuscript drafting. Paraphrase protocols from literature while crediting original sources. For commonly used methods (e.g., Schlenk techniques), cite foundational papers and specify modifications .

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